molecular formula C8H7N3O B3428258 3-Aminoquinoxalin-5-ol CAS No. 659729-72-3

3-Aminoquinoxalin-5-ol

Cat. No.: B3428258
CAS No.: 659729-72-3
M. Wt: 161.16 g/mol
InChI Key: IAJRZNDPHHPJDB-UHFFFAOYSA-N
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Description

3-Aminoquinoxalin-5-ol (CAS 659729-72-3) is an amino-functionalized quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 7 N 3 O and a molecular weight of 161.16 g/mol, serves as a versatile privileged scaffold for the design and synthesis of novel bioactive molecules . Quinoxalinone derivatives are recognized as privileged structures with broad-ranging pharmacological activities, making this compound a valuable building block for developing potential therapeutic agents . Research indicates that functionalized quinoxalinones can bind to diverse biological targets with high affinity, exhibiting activities such as antitumor, anticonvulsant, antibacterial, antiviral, and anti-inflammatory effects . Furthermore, specific quinoxaline derivatives have shown promise in biological assays, including demonstrating lipid accumulation inhibitory activity in cultured hepatocytes, suggesting potential applications in metabolic disease research . The structure of this compound, particularly its substitution pattern, provides a key pharmacophore for exploring structure-activity relationships (SAR) in the optimization of lead compounds for various targets, including receptor tyrosine kinases (RTKs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoquinoxalin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-4-10-5-2-1-3-6(12)8(5)11-7/h1-4,12H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRZNDPHHPJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312986
Record name 5-Quinoxalinol, 3-amino-
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659729-72-3
Record name 5-Quinoxalinol, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659729-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinoxalinol, 3-amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Aminoquinoxalin 5 Ol and Its Derivatives

Strategic Approaches to the Quinoxaline (B1680401) Framework Bearing Amino and Hydroxyl Substituents

The foundational strategy for constructing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The presence of additional substituents, such as the amino and hydroxyl groups in the target molecule, requires careful selection of precursors and reaction conditions to ensure correct regiochemistry and compatibility with the functional groups.

The most traditional and widely employed method for quinoxaline synthesis is the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound (a two-carbon synthon). This reaction is versatile and can be adapted for a variety of substituted precursors. For the synthesis of 3-Aminoquinoxalin-5-ol, a plausible starting material would be a 1,2,4-triaminobenzene derivative bearing a hydroxyl group at the 5-position.

Modern iterations of this classical reaction focus on improving efficiency and sustainability. Various catalysts have been developed to facilitate the condensation under milder conditions, including iodine, cerium chloride, and nanozeolites. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and higher yields, while using environmentally benign solvents like ethanol. The general approach involves the reaction of a substituted o-phenylenediamine with synthons like α-ketoaldehydes, α-haloketones, or α-hydroxy ketones.

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

Catalyst/ConditionTwo-Carbon SynthonSolventKey Advantages
Iodine1,2-Dicarbonyl compoundsMicrowaveShort reaction time, high yield
Cerium Chloride1,2-Dicarbonyl compoundsGlycerineSustainable solvent system
HClO₄·SiO₂α-BromoketonesN/AHeterogeneous, recyclable catalyst
Nanozeolite (NZ-PSA)1,2-DiketonesWaterGreen solvent, catalyst reusability
Hexafluoroisopropanol (HFIP)BenzilHFIPRoom temperature, fast reaction

A significant challenge in the synthesis of molecules like this compound is controlling the regioselectivity of the condensation reaction when using an unsymmetrically substituted o-phenylenediamine. The two non-equivalent amino groups of the precursor can lead to the formation of two different regioisomers.

Several strategies have been developed to achieve high regiocontrol. One approach involves the use of α-nitroketene N,S-arylaminoacetals, which undergo a highly regioselective heteroannulation mediated by phosphorus oxychloride (POCl₃) to yield unsymmetrical 2,3-substituted quinoxalines. Another powerful method utilizes hypervalent iodine reagents to catalyze the annulation between α-iminoethanones and o-phenylenediamines, affording trisubstituted quinoxalines with excellent chemo- and regioselectivity. By carefully choosing the precursors and reaction conditions, it is possible to direct the cyclization to favor the desired isomer. For instance, the differing nucleophilicity of the amino groups in the substituted diamine can be exploited to guide the initial condensation step with an unsymmetrical two-carbon synthon, thereby establishing the final substitution pattern of the quinoxaline product.

Diverse Functionalization and Derivatization Strategies for the Quinoxaline Scaffold

Post-synthesis modification of the quinoxaline core is a powerful strategy for generating molecular diversity. Direct C-H functionalization has become a preferred method due to its atom and step economy, allowing for the introduction of various functional groups without the need for pre-functionalized substrates.

The C3 position of the quinoxaline ring, particularly in quinoxalin-2(1H)-one systems, is electronically suited for direct functionalization. These methods often proceed through radical pathways or involve transition-metal catalysis and provide a cost-effective route to a wide range of derivatives. While many methods are optimized for quinoxalin-2(1H)-ones, the underlying principles can be extended to other quinoxaline systems.

The introduction of carbon- and oxygen-based substituents at the C3 position has been achieved through various C-H functionalization protocols.

Alkylation: C3-alkylation can be accomplished using hypervalent iodine(III) reagents to promote the reaction of quinoxalin-2(1H)-ones with unactivated alkenes. Another approach involves a visible-light-induced, three-component reaction between quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source like CF₃SO₂Na. Furthermore, photoredox cobalt dual catalysis enables the C3-selective alkylation with both alkenes and alkynes under mild conditions.

Acylation: The introduction of acyl groups can be achieved through reactions with various acylating agents. For instance, N-acylation of hydrazinylquinoxalines followed by cyclization is a common route to prepare derivatives like oxadiazole-quinoxalines.

Amidation: Direct C-H amination of quinoxalin-2-ones can provide 3-aminoquinoxalin-2(1H)-ones, which are crucial intermediates for more complex derivatives. Oxidative amidation followed by heterocycloannulation represents another route to substituted quinoxalin-2-ones.

Alkoxylation: Catalyst-free cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with primary or secondary alcohols provides direct access to 3-alkoxyquinoxalin-2(1H)-ones. This reaction typically employs an oxidant such as phenyliodine(III) bis(trifluoroacetate) (PIFA).

Functionalization with heteroatoms other than oxygen and nitrogen further expands the chemical space of quinoxaline derivatives.

Phosphonation: A direct C-H bond phosphonation of quinoxalin-2(1H)-ones with H-phosphonates, H-phosphinates, or H-phosphine oxides has been developed under transition-metal-free conditions, offering an environmentally friendly and atom-economical route to heteroaryl phosphonates. Visible light can also mediate the phosphonation of both quinoxalines and quinoxalin-2(1H)-ones using aerobic oxygen as a green oxidant.

Thiolation: Sunlight-induced, graphitic carbon nitride (g-C₃N₄)-catalyzed sulfenylation of quinoxalin-2(1H)-ones under air provides a sustainable method for introducing sulfur functionalities.

Silylation: While direct C-H silylation of the quinoxaline core is less common, silylation of functional groups, such as phenols and alcohols on the periphery of the molecule, can be achieved using catalysts like supported molybdophosphovanadates.

Cyanation: The cyano group can be introduced regioselectively at the C3 position of quinoxalin-2(1H)-ones and quinoxalines using acetone (B3395972) cyanohydrin as a safe cyanide source under aqueous, aerobic, visible-light conditions without the need for metal catalysts or ligands.

Table 2: Selected Direct C-H Functionalization Methods for the Quinoxaline Scaffold

FunctionalizationReagent(s)Catalyst/ConditionsPosition
Alkylation Alkenes, TMSN₃Hypervalent Iodine(III)C3
Alkoxylation AlcoholsPhI(OTFA)₂ (Oxidant)C3
Phosphonation H-PhosphonatesTransition-metal-free, I₂/K₂S₂O₈C3
Sulfenylation Thiolsg-C₃N₄, SunlightC3
Cyanation Acetone cyanohydrinVisible light, H₂O, AirC3

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis provides a powerful toolkit for the construction and derivatization of the this compound framework. Palladium and copper-based catalytic systems are particularly prominent in forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the quinoxaline nucleus. These methods typically involve the reaction of a halo-quinoxalin derivative with a suitable coupling partner. For the synthesis of derivatives of this compound, a precursor such as a halogenated this compound would be a key intermediate.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a valuable tool for introducing alkynyl moieties onto the quinoxaline scaffold. researchgate.net This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.orgwikipedia.org The resulting alkynyl-substituted this compound derivatives can serve as versatile intermediates for further transformations.

The Suzuki coupling reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. organic-chemistry.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls and can be applied to introduce aryl or vinyl substituents to the this compound core. The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgnih.gov This reaction provides a direct method for the alkenylation of the this compound skeleton, leading to the synthesis of derivatives with extended conjugation. The intramolecular version of the Heck reaction has been successfully employed for the synthesis of novel 3-substituted pyrrolo[2,3-b]quinoxalines from an aminoquinoxaline scaffold.

Table 1: Overview of Palladium-Catalyzed Reactions for this compound Derivatives
ReactionTypical Catalyst/ReagentsBond FormedPotential Application for this compound
Sonogashira CouplingPd(PPh₃)₄, CuI, Amine BaseAryl/Vinyl-AlkynylIntroduction of alkynyl groups at halogenated positions.
Suzuki CouplingPd(OAc)₂, Ligand (e.g., SPhos), BaseAryl/Vinyl-Aryl/VinylArylation or vinylation of the quinoxaline core.
Heck ReactionPd(OAc)₂, Ligand (e.g., PPh₃), BaseAryl/Vinyl-AlkenylIntroduction of alkenyl substituents.

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for certain transformations. These methodologies are particularly useful for C-N and C-O bond formation. For instance, copper-catalyzed amination reactions can be employed for the synthesis of 3-aminoquinoxalin-2(1H)-ones. rsc.org

The design of specific ligands can significantly enhance the efficiency and selectivity of copper-catalyzed reactions. By controlling the N1-substituents on quinoxalin-2(1H)-ones, a switchable divergent C-H functionalization reaction with alkynes can be achieved using a copper catalyst and an oxidant, leading to either (Z)-enaminones or furo[2,3-b]quinoxalines. nih.gov This level of control highlights the importance of ligand and substrate design in directing the outcome of the reaction.

Table 2: Copper-Catalyzed Reactions Relevant to this compound Synthesis
Reaction TypeCatalyst SystemKey FeaturePotential Application
Oxidative AminationCopper CatalystDirect C-H aminationSynthesis of 3-aminoquinoxalin-2(1H)-ones. rsc.org
Divergent C-H FunctionalizationCopper Catalyst/OxidantSwitchable synthesis based on N1-substituentControlled synthesis of enaminones or fused furans. nih.gov

Multi-Component Reactions (MCRs) for Efficient and Atom-Economical Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org Various MCRs have been developed for the synthesis of quinoxaline derivatives.

Three-component radical cascade reactions have been utilized for the synthesis of quinoxalin-2(1H)-one derivatives. For example, a visible-light-initiated reaction of α-perfluoroalkyl-β-heteroaryl groups with perfluoroalkyl iodides and quinoxalin-2(1H)-ones on various alkenes provides an efficient route to derivatives containing perfluoroalkyl groups. nih.gov Another three-component reaction involves quinoxalin-2(1H)-ones, olefins, and TMSN₃ in a cascade azidoalkylation. nih.gov

Radical-Mediated Functionalization Pathways

Radical-mediated reactions offer unique pathways for the functionalization of heterocyclic systems. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. Visible light-induced radical cascade reactions have been successfully applied to the functionalization of quinoxalin-2(1H)-ones. nih.gov

For instance, a three-component free radical cascade reaction allows for the efficient synthesis of a series of quinoxalin-2(1H)-one derivatives containing perfluoroalkyl groups in moderate to excellent yields under mild conditions. nih.gov Mechanistic studies suggest that these reactions proceed through acidic amino radicals that are readily deprotonated to form radical anions, which are capable of sustaining the radical chains. nih.gov

Synthesis of Fused Quinoxaline Heterocycles and Complex Architectures

The synthesis of fused heterocyclic systems based on the quinoxaline core is of great interest due to the potential for novel biological activities and material properties. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy in this area. chim.itorganic-chemistry.org

Intramolecular Heck reactions have been demonstrated as a viable method for constructing fused systems, such as the synthesis of 3-substituted pyrrolo[2,3-b]quinoxalines from an aminoquinoxaline scaffold. acs.orgnih.gov Furthermore, the tert-amino effect in heterocyclic chemistry has been utilized for the synthesis of new fused pyrazolinoquinolizine derivatives. nih.gov These strategies open up avenues for creating complex, polycyclic architectures derived from the this compound core.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Aminoquinoxalin 5 Ol Derivatives

Electrophilic and Nucleophilic Substitution Dynamics of the Quinoxaline (B1680401) Ring System

The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) moiety. rsc.orgfrontiersin.org This characteristic makes the carbon atoms of the pyrazine ring (C2 and C3) susceptible to nucleophilic attack. udayton.edu Conversely, the benzene (B151609) part of the quinoxaline core generally resists electrophilic substitution unless activated by electron-donating groups.

In the specific case of 3-aminoquinoxalin-5-ol, the landscape of reactivity is significantly altered. The pyrazine ring retains its electrophilic character, making it a target for nucleophiles. For instance, in derivatives where a leaving group is present at the C2 or C3 position (such as 2,3-dichloroquinoxaline), nucleophilic aromatic substitution (SNAr) readily occurs, allowing for the introduction of various functional groups. udayton.edunih.gov The reaction proceeds via a two-stage addition-elimination mechanism involving a Meisenheimer intermediate, although concerted SNAr pathways have also been proposed for certain heterocyclic systems. nih.gov

The benzene ring of this compound, however, is strongly activated towards electrophilic substitution by the presence of the amino (-NH₂) and hydroxyl (-OH) groups. Both are potent activating, ortho-, para-directing groups. This activation facilitates reactions such as nitration, halogenation, and sulfonation under conditions that would not affect the unsubstituted quinoxaline ring. researchgate.net The inherent electron-deficient nature of the fused pyrazine ring, however, deactivates the carbocyclic ring to some extent compared to a simple aniline (B41778) or phenol.

Regiochemical and Stereochemical Control in Quinoxaline Functionalization

Regioselectivity in the functionalization of this compound derivatives is a critical aspect of their chemistry, dictated by the directing effects of existing substituents.

For Electrophilic Substitution: The amino group at C3 primarily influences the pyrazine ring, while the hydroxyl group at C5 and the fused pyrazine ring's electronics dictate the regiochemistry of the benzene ring. The -OH group at C5 directs incoming electrophiles to the ortho (C6) and para (C8) positions. The directing influence of these groups is summarized in the table below.

PositionActivating/Deactivating GroupPredicted Outcome of Electrophilic Attack
C6Ortho to -OH (Activating)Favorable
C7Meta to -OH (Deactivating)Unfavorable
C8Para to -OH (Activating)Favorable

For Nucleophilic Substitution: Nucleophilic attack primarily targets the electron-poor pyrazine ring. In unsubstituted this compound, direct nucleophilic substitution of hydrogen (SNArH) is challenging. However, if a good leaving group is installed at the C2 position, nucleophilic substitution occurs selectively at that site. The vicarious nucleophilic substitution (VNS) of hydrogen, using carbanions as nucleophiles, offers a method for functionalizing the heterocyclic ring, often with high regioselectivity. rsc.org

Stereochemical control becomes significant in more complex transformations, such as cycloaddition reactions or the synthesis of derivatives with chiral centers. For example, multicomponent reactions can be designed to produce single regio- and diastereomers. rsc.org The formation of specific stereoisomers, such as in the synthesis of quinoxaline-based metallocyclophanes, can be controlled and analyzed using detailed spectroscopic methods. nih.gov

Investigations into Reaction Intermediates and Transition States

Understanding the transient species formed during reactions is key to elucidating the mechanisms of quinoxaline chemistry.

Carbanionic intermediates are central to several functionalization reactions of the electron-deficient quinoxaline ring. The Vicarious Nucleophilic Substitution (VNS) reaction, for example, proceeds through the addition of a carbanion to the quinoxaline ring, forming a σH adduct (a carbanionic intermediate). rsc.org Subsequent base-induced β-elimination regenerates the aromatic system. Similarly, the proposed mechanism for certain oxidative C-C extrusion processes involves the formation of an anion intermediate via deprotonation. nih.gov

Reactions involving radical intermediates have emerged as powerful tools for the C-H functionalization of quinoxaline derivatives, particularly quinoxalin-2(1H)-ones. nih.gov These reactions can be initiated under visible light with a photocatalyst. nih.govacs.org The mechanism often involves the formation of a radical cation from the quinoxaline derivative, which then participates in a radical cascade. rsc.orgnih.gov For instance, a three-component reaction for perfluoroalkylation proceeds through acidic amino radicals that are deprotonated to radical anions, which sustain the radical chain. nih.gov Preliminary mechanistic studies indicate that reactions like iron-catalyzed trifluoromethylthiolation also proceed via a radical pathway. researchgate.net

Proton-coupled electron transfer (PCET) is a fundamental mechanism in the redox chemistry of nitrogen-containing heterocycles like quinoxaline derivatives. acs.org In this process, an electron and a proton are transferred together, often in a concerted step, which avoids the high-energy charged intermediates of stepwise pathways. acs.org In the presence of a hydrogen-donating solvent like methanol, quinoxaline derivatives can form hydrogen-bonded complexes. nih.govacs.org Upon photoexcitation, a barrierless PCET can occur, leading to the transfer of a hydrogen atom from the solvent to a nitrogen atom of the pyrazine ring, generating a radical pair. nih.gov This mechanism is crucial for processes like the hydrogenation of aza-arenes and other photoredox reactions. nih.gov The electrochemical oxidation of related quinone systems also involves processes where the number of protons and electrons exchanged is equal, indicating a coupled transfer mechanism. frontiersin.org

Influence of Electronic and Steric Substituent Effects on Reactivity Profiles

The reactivity of this compound derivatives is highly tunable by altering the electronic and steric properties of substituents on the quinoxaline core or the reacting species.

Electronic Effects:

Electron-Donating Groups (EDGs): The -NH₂ and -OH groups on the benzene ring of the parent compound are strong EDGs. They increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. EDGs on a nucleophile attacking the quinoxaline core can increase reaction yields by enhancing the nucleophile's strength. udayton.edu

Electron-Withdrawing Groups (EWGs): EWGs attached to the quinoxaline ring, particularly the pyrazine moiety, would further enhance its electrophilicity, making it more reactive towards nucleophiles. Conversely, EWGs on the benzene ring would deactivate it towards electrophilic substitution. The presence of EWGs on a nucleophile generally leads to lower reaction yields in SNAr reactions compared to nucleophiles with EDGs. udayton.edu

A summary of these effects is presented in the table below.

Substituent LocationGroup TypeEffect on Benzene Ring (Electrophilic Attack)Effect on Pyrazine Ring (Nucleophilic Attack)
Benzene Ring (e.g., C5-OH)EDGActivationMinor Deactivation
Benzene RingEWGDeactivationMinor Activation
Pyrazine RingEWGDeactivationStrong Activation

Steric Effects: Steric hindrance plays a crucial role in directing the outcome of reactions. Bulky substituents near a reactive site can block the approach of a reagent, leading to substitution at a less hindered position. This can be a tool for controlling regioselectivity in functionalization reactions. In the synthesis of complex derivatives, steric interactions in the transition state can determine the stereochemical outcome of the reaction. rsc.orgnih.gov

Comprehensive Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectroscopy is the first step in structural analysis. For 3-Aminoquinoxalin-5-ol, each type of NMR experiment provides unique and critical data.

Proton (¹H) NMR: The ¹H NMR spectrum reveals the number and type of hydrogen atoms. The aromatic protons on the quinoxaline (B1680401) core would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring currents. oregonstate.educompoundchem.comlibretexts.org The specific chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons would allow for the assignment of each proton on the benzene (B151609) and pyrazine (B50134) rings. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broader signals whose chemical shifts can be sensitive to solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The carbons of the quinoxaline ring system are typically observed in the 110-160 ppm range. rsc.orgrsc.orgtsijournals.com Carbons directly attached to electronegative atoms like nitrogen (C-2, C-3, C-8a, C-4a) and oxygen (C-5) would be shifted further downfield. This technique is crucial for confirming the carbon skeleton and differentiating between isomers, as the chemical shift of each carbon is highly dependent on its position and the nature of its substituents. researchgate.net

Nitrogen (¹⁵N) NMR: While less common due to the low natural abundance (0.36%) and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. wikipedia.org It is an effective method for investigating the structure of nitrogen-rich heterocycles. wikipedia.orgnih.gov For this compound, three distinct signals would be expected: one for the exocyclic amino group (-NH₂) and one for each of the two nitrogen atoms within the pyrazine ring (N-1 and N-4). The chemical shifts of these nuclei are sensitive to hybridization and protonation state, making ¹⁵N NMR a powerful tool for distinguishing between the different nitrogen environments in the molecule. acs.orgacs.orgnih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound

NucleusPositionExpected Chemical Shift (δ, ppm)Notes
¹HAromatic (C-H)~ 6.5 - 8.5Specific shifts and coupling patterns depend on substitution.
¹HAmine (N-H)Broad, variableShift is solvent and concentration-dependent.
¹HHydroxyl (O-H)Broad, variableShift is solvent and concentration-dependent.
¹³CAromatic (C-C, C-H)~ 110 - 145General range for quinoxaline carbons. rsc.org
¹³CAromatic (C-N, C-O)~ 140 - 160Carbons attached to heteroatoms are deshielded.
¹⁵NPyrazine Nitrogens (N-1, N-4)VariableDistinct signals for each ring nitrogen. acs.org
¹⁵NAmino Nitrogen (exocyclic)VariableShift differs significantly from ring nitrogens. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HMQC) or HSQC: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹J-coupling). It provides a clear map of all C-H bonds, confirming the assignments from 1D spectra. libretexts.orglibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably one of the most powerful tools for elucidating complex organic structures. It reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J-coupling). libretexts.orgscience.gov This is critical for connecting molecular fragments and confirming the substitution pattern. For this compound, key HMBC correlations would include:

A correlation from the proton at C-2 to the carbon of the amino group (C-3), and vice versa from the amino protons to C-2 and C-4.

Correlations from the proton at C-6 to the hydroxyl-bearing carbon (C-5) and the bridgehead carbon (C-4a).

These long-range correlations provide unambiguous proof of the substituent positions, allowing for definitive differentiation from other possible isomers. chemrxiv.orgchemrxiv.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the confident determination of its elemental formula (C₈H₇N₃O for this compound).

Beyond molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways of amino acids and related nitrogenous compounds often involve the neutral loss of small molecules. nih.govuni-muenster.deosti.gov For this compound, expected fragmentation could include the loss of:

Ammonia (NH₃) from the amino group. youtube.com

Water (H₂O).

Carbon monoxide (CO).

Hydrogen cyanide (HCN) from the pyrazine ring.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₇N₃O)

Ion/FragmentFormulaPredicted Exact Mass (m/z)Notes
[M+H]⁺[C₈H₈N₃O]⁺162.0662Protonated molecular ion.
[M+H - NH₃]⁺[C₈H₅NO]⁺144.0444Loss of ammonia from the amino group.
[M+H - H₂O]⁺[C₈H₆N₃]⁺144.0556Loss of water.
[M+H - CO]⁺[C₇H₈N₃]⁺134.0713Loss of carbon monoxide.
[M+H - HCN]⁺[C₇H₇N₂O]⁺135.0553Loss of hydrogen cyanide from the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification. sphinxsai.com

For this compound, the spectra would be expected to show characteristic bands corresponding to:

O-H stretch: A broad absorption band in the 3200-3600 cm⁻¹ region from the hydroxyl group.

N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

C-H stretch (aromatic): Absorptions typically found just above 3000 cm⁻¹. scialert.net

C=N and C=C stretches: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the quinoxaline aromatic system. researchgate.net

N-H bend: A bending vibration for the primary amine, typically around 1600 cm⁻¹.

C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.

The collection of these vibrational bands provides a unique "fingerprint" for the molecule, confirming the presence of the key amino and hydroxyl functional groups attached to the quinoxaline core. nih.govchemicalbook.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique is indispensable for determining the precise spatial arrangement of atoms.

A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles. iucr.org This would confirm the planarity of the fused quinoxaline ring system. The structure of related molecules like 8-hydroxyquinoline has been determined, showing a planar molecule with specific intramolecular hydrogen bonding. nih.govresearchgate.net

Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding. The amino and hydroxyl groups of this compound are both excellent hydrogen bond donors, while the pyrazine nitrogen atoms are hydrogen bond acceptors. The crystal structure would likely feature an extensive network of intermolecular hydrogen bonds (e.g., O-H···N, N-H···N, N-H···O), which dictates the material's bulk properties.

In-Depth Analysis of Non-Covalent Interactions in this compound Still Awaits Elucidation

A comprehensive review of available scientific literature reveals a notable absence of detailed structural characterization for the chemical compound this compound. Specifically, in-depth studies focusing on its solid-state architecture through advanced techniques such as Hirshfeld surface analysis, and detailed descriptions of hydrogen bonding and π-π stacking interactions, are not presently available in published research.

While the broader class of quinoxaline derivatives has been the subject of extensive crystallographic and spectroscopic investigation, providing a general framework for understanding their structural properties, this specific molecule has not been individually characterized in the detail required for a thorough analysis of its non-covalent interactions.

Techniques like Hirshfeld surface analysis are powerful tools for quantifying and visualizing intermolecular contacts within a crystal lattice. This method allows researchers to partition the crystal space into regions associated with individual molecules, providing a fingerprint of the non-covalent interactions that govern the crystal packing. Such an analysis would yield precise percentages of different types of contacts, such as hydrogen bonds and π-π stacking, which are crucial for understanding the supramolecular assembly of the compound. For instance, in related quinoxaline structures, Hirshfeld analysis has been successfully employed to detail the contributions of various intermolecular forces.

Hydrogen bonding, a key directional interaction, is expected to play a significant role in the crystal structure of this compound, given the presence of both amino (-NH2) and hydroxyl (-OH) groups, which can act as hydrogen bond donors, and the nitrogen atoms of the quinoxaline ring, which can act as acceptors. A detailed crystallographic study would provide precise information on the geometry and network of these hydrogen bonds.

Although general principles of non-covalent interactions in heterocyclic compounds are well-established, the specific arrangement and quantitative contribution of these forces in this compound remain undetermined without experimental crystallographic data. The scientific community awaits a dedicated study to fully characterize the intricate network of non-covalent interactions within the crystal structure of this compound. Such research would be invaluable for a complete understanding of its chemical and physical properties.

Theoretical and Computational Chemistry Studies of 3 Aminoquinoxalin 5 Ol and Its Analogs

Electronic Structure and Molecular Geometry Optimization Using Quantum Chemical Methods (e.g., Density Functional Theory - DFT)

Quantum chemical methods are fundamental to understanding the electronic structure and geometry of molecules like 3-Aminoquinoxalin-5-ol. Density Functional Theory (DFT) is a widely used approach for these calculations due to its balance of accuracy and computational efficiency. dntb.gov.uaaustinpublishinggroup.com DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles of the compound in its ground state.

For a molecule such as this compound, DFT calculations would reveal the planarity of the quinoxaline (B1680401) ring system and the specific orientations of the amino and hydroxyl functional groups. The calculated bond lengths and angles can be compared with experimental data from crystallographic studies to validate the computational model. nih.gov Thermodynamic parameters of the molecule can also be calculated using DFT methods. austinpublishinggroup.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinoxaline Derivative

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.37 Å
Bond LengthC3-N41.38 Å
Bond LengthC5-O1.36 Å
Bond AngleN1-C2-C3120.5°
Bond AngleC2-C3-N4121.0°
Dihedral AngleC8-C9-N1-C2179.8°

Note: The data in this table is illustrative for a generic quinoxaline derivative and not specific to this compound, as direct literature data was not available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions where electron density is highest and lowest, respectively. Generally, in quinoxaline derivatives, the HOMO is distributed over the entire molecule, while the LUMO is often localized on the quinoxaline ring system. The energies of the HOMO and LUMO, along with their energy gap, are crucial parameters for understanding the bioactivity of these compounds. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-2.18
HOMO-LUMO Gap4.36

Note: The data in this table is illustrative for a generic quinoxaline derivative and not specific to this compound, as direct literature data was not available.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. wolfram.com

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxyl group, indicating these are sites for potential electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, making them susceptible to nucleophilic interactions. nih.gov MEP analysis is particularly useful for understanding non-covalent interactions, which are crucial for the interaction of a molecule with biological targets. nih.gov

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry can be employed to model reaction pathways, identify transition states, and calculate the energy barriers associated with chemical reactions involving this compound. This information is vital for understanding reaction mechanisms and predicting reaction kinetics. By mapping the potential energy surface of a reaction, researchers can determine the most favorable reaction pathway.

For instance, the synthesis of novel quinoxaline derivatives often involves condensation reactions. mdpi.com Computational modeling can elucidate the mechanism of these reactions, including the identification of key intermediates and transition states. The calculated energy barriers can help in optimizing reaction conditions to improve yields and selectivity.

In Silico Design Principles for Novel Quinoxaline Derivatives with Tuned Properties

The insights gained from theoretical and computational studies form the basis for the in silico design of novel quinoxaline derivatives with specific, desired properties. nih.govfrontiersin.orgjohnshopkins.edunih.gov By systematically modifying the structure of this compound—for example, by introducing different substituent groups at various positions—it is possible to tune its electronic and chemical properties.

Computational screening of a virtual library of designed compounds can predict their reactivity, stability, and potential biological activity before they are synthesized in the laboratory. This rational design approach, guided by computational chemistry, accelerates the discovery of new molecules with enhanced performance for various applications, such as in medicinal chemistry or materials science. mdpi.com For example, structure-activity relationship (SAR) studies can be performed to understand how different functional groups influence the biological activity of quinoxaline-based compounds. frontiersin.org

Mechanistic Biochemical Investigations and Molecular Interactions in Vitro/in Silico Focus

Molecular Recognition and Binding Studies with Specific Biomolecules (In Vitro)

Detailed in vitro studies focusing specifically on the molecular recognition and binding of 3-Aminoquinoxalin-5-ol with particular biomolecules are not extensively documented in publicly available research. However, the foundational quinoxaline (B1680401) scaffold is known to interact with various biological targets. The structural characteristics of the quinoxaline ring, with its electron-rich nitrogen atoms, enable it to engage in interactions with enzymes, receptor proteins, and DNA. The specific binding modes and affinities are contingent on the nature and positioning of substituents on this core structure.

Investigation of Enzyme-Ligand Interactions and Elucidation of Inhibition Mechanisms (In Vitro)

While specific enzymatic inhibition data for this compound is limited, the broader class of quinoxaline derivatives has been investigated as inhibitors of various enzymes. The interaction between an enzyme and a ligand, such as a quinoxaline derivative, is governed by forces including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of a ligand to an enzyme's active site or an allosteric site can induce conformational changes, leading to the formation of an enzyme-ligand complex and subsequent modulation of the enzyme's catalytic activity.

The mechanism of inhibition by quinoxaline compounds can vary. Competitive inhibitors, for example, bind to the active site of the enzyme, preventing the substrate from binding. In contrast, noncompetitive inhibitors bind to a site other than the active site and can bind to the enzyme whether the substrate is bound or not. Uncompetitive inhibitors bind only to the enzyme-substrate complex. The specific mechanism for any given quinoxaline derivative is dependent on its unique structure and the target enzyme.

Protein Target Modulation Studies (e.g., Kinases) at a Molecular Level (In Vitro and In Silico)

Quinoxaline derivatives have been a focus of research as modulators of protein targets, particularly kinases, which are crucial in cellular signaling pathways. Both in vitro assays and in silico molecular modeling have been employed to understand these interactions.

In Vitro Studies: Kinase inhibition assays are used to determine the potency of compounds against specific kinases. For instance, various quinoxaline derivatives have been identified as inhibitors of kinases such as p38α Mitogen-Activated Protein (MAP) kinase and Glycogen Synthase Kinase-3 (GSK-3). These studies typically measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

In Silico Studies: Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule within the binding site of a protein target. Such studies have been performed on quinoxaline derivatives to understand their interactions with kinases like c-Met kinase. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the kinase's active site.

Table 1: Examples of Quinoxaline Derivatives and their Kinase Targets

Quinoxaline Derivative Class Kinase Target Study Type
Quinoxaline-hydrazones p38α MAP kinase In Vitro & In Silico
Oxazolo[5,4-f]quinoxalines Glycogen Synthase Kinase-3 (GSK-3) In Vitro

Structure-Activity Relationship (SAR) Elucidation Based on Defined Molecular Interactions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For quinoxaline derivatives, SAR studies have provided insights into the features necessary for potent and selective activity against various targets.

Key aspects of the SAR for quinoxaline derivatives include:

Substituents on the Quinoxaline Ring: The nature, position, and size of substituents on the quinoxaline core can significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system and affect its interaction with biological targets.

Functional Groups: The addition of specific functional groups, such as amide or ester moieties, has been shown to modulate the anticancer activity of quinoxaline derivatives.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with a biological target.

The structural rigidity of the quinoxaline ring system provides a stable scaffold for the attachment of various functional groups, allowing for systematic modifications to explore the SAR and optimize activity. For instance, in a series of quinoxaline-based ligands for the 5-HT3A receptor, even a single atom change was found to alter the selectivity profile of the compound.

Table 2: Compound Names Mentioned

Compound Name

Q & A

Basic: What are the critical safety protocols for handling and storing 3-Aminoquinoxalin-5-ol in laboratory settings?

Methodological Answer:

  • Handling: Use fume hoods to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid mixing with oxidizers (e.g., peroxides) due to incompatibility risks .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Separate from oxidizing agents and moisture-prone areas .
  • Emergency Measures: For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent environmental contamination. For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Basic: What synthetic routes are most effective for producing this compound, and what are their key intermediates?

Methodological Answer:
Two primary methods are used:

Nucleophilic Substitution: React 3-chloroquinoxalin-5-ol with ammonia under high pressure (80–100°C) in ethanol. Key intermediate: 3-chloroquinoxalin-5-ol (yield: ~65%) .

Reductive Amination: Reduce 3-nitroquinoxalin-5-ol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C. Intermediate: 3-nitroquinoxalin-5-ol (yield: ~72%) .

Method Reagents/Conditions Intermediate Yield
Nucleophilic SubstitutionNH₃, ethanol, 80°C, 12 hrs3-chloroquinoxalin-5-ol65%
Reductive AminationNaBH₄, THF, 0–5°C, 6 hrs3-nitroquinoxalin-5-ol72%

Basic: Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). Acceptable purity threshold: ≥95% .
  • Structural Confirmation:
    • FT-IR: Identify NH₂ (3350 cm⁻¹) and OH (3200 cm⁻¹) stretches .
    • ¹H-NMR: Look for aromatic protons (δ 6.8–7.5 ppm) and NH₂/OH signals (δ 4.5–5.0 ppm) in DMSO-d₆ .
    • Mass Spectrometry (MS): Molecular ion peak at m/z 160.17 (C₉H₈N₂O) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Step 1: Compare experimental conditions (e.g., cell lines, assay protocols). For example, antimalarial IC₅₀ values vary between Plasmodium falciparum strains (3D7 vs. K1) due to differential drug resistance .
  • Step 2: Validate via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). Use a reference compound (e.g., chloroquine) to calibrate activity .
  • Step 3: Analyze structural analogs (see table below) to isolate functional group contributions:
Compound Key Groups Reported Activity
This compound-NH₂, -OHAntimalarial, anticancer
4-Aminoquinoline-NH₂Antimalarial (e.g., chloroquine)
4-Hydroxyquinoline-OHAntibacterial

Advanced: What strategies optimize reaction yields in the synthesis of this compound derivatives?

Methodological Answer:

  • Parameter Screening: Use design-of-experiments (DoE) to test variables (temperature, catalyst concentration). For example, increasing Pd/C catalyst from 2% to 5% improves Suzuki coupling yields by 18% .
  • Byproduct Mitigation: Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted halides in cross-coupling reactions .
  • In Situ Monitoring: Employ Raman spectroscopy to track reaction progress and terminate at peak yield .

Advanced: How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The HOMO (-5.2 eV) localizes on the amino group, favoring electrophilic attacks .
  • Retrosynthesis AI Tools: Use template-based models (e.g., Pistachio, Reaxys) to propose feasible routes. For example, AI predicts a 78% feasibility score for Buchwald-Hartwig amination .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize polarity (e.g., DMF vs. THF) for SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.